(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile
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Overview
Description
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with benzoyl and di-p-tolylamino substituents, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the Benzoyl Group: Friedel-Crafts acylation is commonly used to introduce the benzoyl group onto the biphenyl core.
Formation of the Acrylonitrile Moiety: This involves the Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Attachment of the Di-p-tolylamino Group: This step can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and steric hindrance in organic reactions.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The benzoyl and di-p-tolylamino groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler analog without the benzoyl and di-p-tolylamino substituents.
4-Benzoylbiphenyl: Lacks the acrylonitrile and di-p-tolylamino groups.
4-(Di-p-tolylamino)phenylacrylonitrile: Lacks the biphenyl and benzoyl groups.
Uniqueness
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is unique due to its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C42H32N2O |
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Molecular Weight |
580.7 g/mol |
IUPAC Name |
(Z)-2-[4-(4-benzoylphenyl)phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C42H32N2O/c1-30-8-22-39(23-9-30)44(40-24-10-31(2)11-25-40)41-26-12-32(13-27-41)28-38(29-43)35-16-14-33(15-17-35)34-18-20-37(21-19-34)42(45)36-6-4-3-5-7-36/h3-28H,1-2H3/b38-28+ |
InChI Key |
OZIFIQFQCXQYEW-HXPUERGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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